![molecular formula C7H6N4O B1497174 3-Aminobenzo[e][1,2,4]triazin-7-ol CAS No. 877874-01-6](/img/structure/B1497174.png)
3-Aminobenzo[e][1,2,4]triazin-7-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminobenzo[e][1,2,4]triazin-7-ol involves a reaction with potassium tert-butoxide in N,N-dimethyl-formamide at 100℃ for 0.25h . This is followed by a reaction with 4-chloro-N-methylpicolinamide with potassium carbonate in N,N-dimethyl-formamide at 140℃ for 0.5h .Molecular Structure Analysis
The molecular formula of 3-Aminobenzo[e][1,2,4]triazin-7-ol is C7H6N4O . Its molecular weight is 162.15 .Chemical Reactions Analysis
Triazines and tetrazines, which include 3-Aminobenzo[e][1,2,4]triazin-7-ol, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The boiling point of 3-Aminobenzo[e][1,2,4]triazin-7-ol is not specified . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Reactivity and Derivatives Formation
The reactivity of certain 3-aminobenzo[e][1,2,4]triazin derivatives was explored, revealing that acylation of amino groups in such compounds can occur under specific conditions, forming crystalline substances with established composition and structure, as evidenced by various spectral data. This research opens pathways for developing new compounds with potential applications in various fields, including materials science and pharmacology (Mironovich & Shcherbinin, 2014).
Structural Formation and Analysis
In a study focusing on imidazobenzo[e][1,2,4]triazines, the structural formation and analysis of these compounds were achieved by examining their nuclear magnetic resonance (NMR) spectra. This research contributes to the understanding of the molecular structure and potential applications of these compounds in various scientific fields (Castillón et al., 1982).
Metal-Organic Frameworks (MOFs) and Sensing Applications
A study demonstrated the synthesis of a luminescent heterometallic MOF, which exhibited remarkable stability in various environments and showed potential as a multi-responsive luminescent sensor. This research highlights the versatility of 3-aminobenzo[e][1,2,4]triazin derivatives in creating advanced materials for detecting substances like antibiotics and explosives (Han et al., 2017).
Applications in Material Sciences
Synthesis and Oxidation Processes
The synthesis and oxidation of 3-aminobenzo-1,2,4-triazine derivatives have been studied, showcasing the specific conditions under which these compounds form mono- and di-N-oxides. This research provides insight into the chemical behavior of these derivatives, which could be crucial for their application in material sciences and other related fields (Mason & Tennant, 1970).
Corrosion Inhibition and Computational Studies
In the field of material sciences, a study focused on the corrosion inhibition efficiencies of various compounds, including 3-amino-1,2,4-triazole, on steel in sodium chloride media. The use of computational methods such as PM3 and density functional theory provided valuable insights into the theoretical support for the experimental findings, highlighting the potential of these compounds in corrosion protection applications (Gece & Bilgiç, 2009).
Explosive Materials and Sensing Applications
The synthesis of a triazolotriazine carbonitrile and its derivatives led to the discovery of a tetrazolyl triazolotriazine with properties suitable for insensitive high explosives. The compound exhibited remarkable stability and insensitivity, making it a potential replacement candidate for existing explosive materials. This study showcases the application of 3-aminobenzo[e][1,2,4]triazin derivatives in the development of safer explosive materials (Snyder et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that 3-Aminobenzo[e][1,2,4]triazin-7-ol may also target bacterial cells.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Result of Action
Similar compounds have been found to inhibit the growth and proliferation of bacteria , suggesting that 3-Aminobenzo[e][1,2,4]triazin-7-ol may have a similar effect.
properties
IUPAC Name |
3-amino-1,2,4-benzotriazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVEXOUCQWRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731087 | |
Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877874-01-6 | |
Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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